molecular formula C21H20FN3OS B12843355 N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12843355
M. Wt: 381.5 g/mol
InChI Key: LRQYUYMYKDUZOG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopropyl group, a quinazoline ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline ring and the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Cyclopropyl Group: This can be done using cyclopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity, while the cyclopropyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-{[8-ethyl-2-(4-chlorophenyl)-4-quinazolinyl]sulfanyl}acetamide
  • N-Cyclopropyl-2-{[8-ethyl-2-(4-bromophenyl)-4-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopropyl-2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-2-13-4-3-5-17-19(13)24-20(14-6-8-15(22)9-7-14)25-21(17)27-12-18(26)23-16-10-11-16/h3-9,16H,2,10-12H2,1H3,(H,23,26)

InChI Key

LRQYUYMYKDUZOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4

Origin of Product

United States

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